1,4-Diamino-2,3-dichloroanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications in Material Science

- Organic Photovoltaics: Research suggests that 1,4-Diamino-2,3-dichloroanthraquinone can act as an electron acceptor in organic photovoltaic (OPV) devices. [] Its ability to efficiently accept and transport electrons makes it a potential candidate for developing more efficient and cost-effective solar cells.

Potential Applications in Biomedicine

Antimicrobial Activity

Studies have explored the potential antimicrobial properties of 1,4-Diamino-2,3-dichloroanthraquinone against various bacterial and fungal strains. [] While further research is needed to determine its efficacy and safety in clinical settings, these findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

Research has investigated the potential of 1,4-Diamino-2,3-dichloroanthraquinone as an enzyme inhibitor for various enzymes implicated in diseases like cancer and neurodegenerative disorders. [] However, more research is required to fully understand its mechanism of action and potential therapeutic applications.

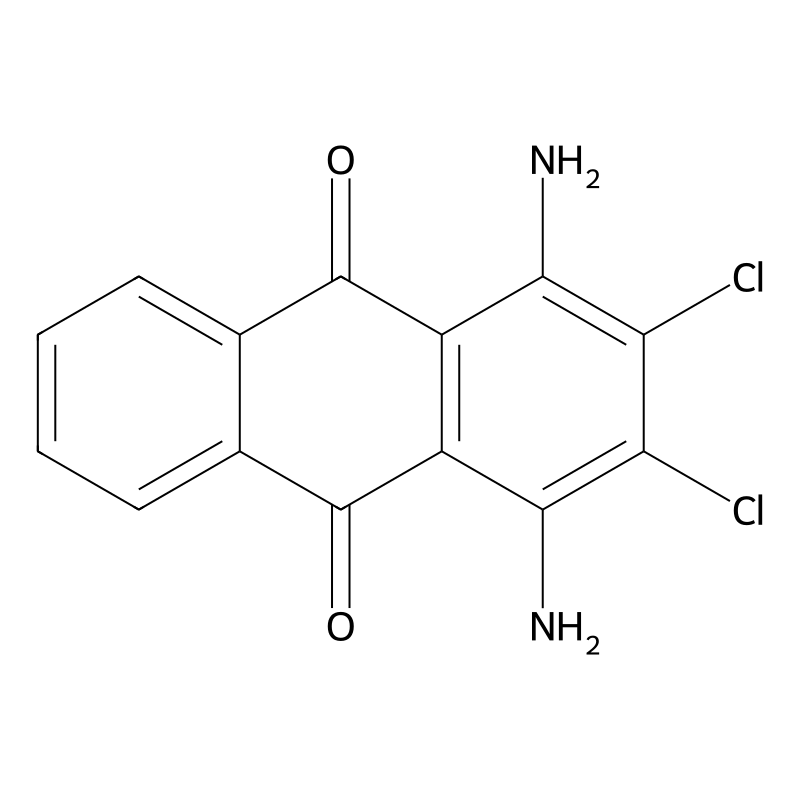

1,4-Diamino-2,3-dichloroanthraquinone, with the chemical formula C₁₄H₈Cl₂N₂O₂ and a molecular weight of approximately 307.14 g/mol, is a member of the anthraquinone family. This compound features a planar structure characterized by two amino groups and two chlorine atoms attached to specific positions on the anthraquinone core. Its unique arrangement contributes to its reactivity and biological properties, making it a subject of interest in various fields of research and application .

Disperse Violet 28 might be mutagenic, meaning it has the potential to cause genetic mutations []. As with most chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a well-ventilated fume hood. Specific data on its toxicity, flammability, or reactivity is not readily available.

- Oxidation: It can act as a catalyst in oxidation reactions, particularly in the presence of molecular oxygen, leading to the generation of reactive oxygen species that facilitate the oxidation of hydrocarbons .

- Reduction: The compound can undergo reduction reactions, although specific conditions and reagents must be applied to achieve this transformation.

- Substitution Reactions: Due to its functional groups, it can engage in substitution reactions where chlorine or amino groups may be replaced by other substituents .

Research indicates that 1,4-diamino-2,3-dichloroanthraquinone exhibits significant biological activity. It has been studied for its potential antimicrobial properties and as an anticancer agent. The compound's ability to generate reactive oxygen species may play a role in its biological effects, influencing cellular processes and potentially leading to apoptosis in cancer cells .

The synthesis of 1,4-diamino-2,3-dichloroanthraquinone typically involves chlorination of 1,4-diaminoanthraquinone. A common method includes:

- Dissolving 1,4-diaminoanthraquinone in chlorobenzene.

- Heating the mixture at temperatures between 30°C and 132°C for about 30 to 60 minutes.

- Gradually adding chlorosulfonic acid at controlled temperatures (between 45°C and 60°C).

- After the addition, heating the mixture to 95°C for further reaction.

- Adjusting the pH to between 8 and 11, followed by steam distillation to isolate the product .

1,4-Diamino-2,3-dichloroanthraquinone finds applications in various fields:

- Dyes and Pigments: It is utilized in the production of disperse dyes due to its vibrant color properties.

- Catalysis: The compound serves as a catalyst in oxidation reactions for organic synthesis.

- Pharmaceuticals: Its potential therapeutic properties are explored for developing new drugs against various diseases .

Studies have shown that 1,4-diamino-2,3-dichloroanthraquinone interacts with various biological molecules. Its role as an oxidizing agent can lead to oxidative stress in cells, which may result in cellular damage or apoptosis. Further research is necessary to fully understand its interaction mechanisms with different biological targets .

Several compounds share structural similarities with 1,4-diamino-2,3-dichloroanthraquinone. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,4-Diaminoanthraquinone | Lacks chlorine substituents | Exhibits strong dyeing properties |

| 2-Amino-9,10-anthraquinonedisulfonic acid | Contains sulfonic acid groups | Known for its high water solubility |

| 1-Chloro-4-nitroanthraquinone | Contains nitro group instead of amino | Used primarily as an intermediate in dye synthesis |

| 1-Hydroxy-2-aminoanthraquinone | Hydroxy group replaces one amino group | Exhibits different reactivity patterns |

The uniqueness of 1,4-diamino-2,3-dichloroanthraquinone lies in its dual chlorine substitution along with amino groups, which enhances its reactivity compared to other derivatives. This structural configuration allows it to be particularly effective as an oxidizing agent while also contributing to its vibrant color characteristics essential for dye applications .

Molecular Identity and Classification

1,4-Diamino-2,3-dichloroanthraquinone belongs to the anthraquinone dye family, a class of carbonyl dyes structurally related to indigo derivatives. Its systematic IUPAC name is 1,4-diamino-2,3-dichloro-9,10-anthracenedione, reflecting the positions of its functional groups on the anthraquinone core. The molecular formula, C₁₄H₈Cl₂N₂O₂, corresponds to a molecular weight of 307.13 g/mol, as confirmed by multiple spectroscopic and chromatographic analyses. Classified under Colour Index No. 61102, it is commercially designated as Disperse Violet 28 in textile industries.

Structural Characteristics and Configuration

The compound features a planar anthraquinone backbone comprising three fused benzene rings, with two ketone groups at positions 9 and 10. Substituents include:

This substitution pattern enhances conjugation across the π-system, stabilizing the molecule through resonance and enabling strong absorption in the visible spectrum (λₘₐₓ ≈ 520–540 nm). X-ray crystallography reveals a nearly coplanar arrangement of the anthraquinone core, with bond lengths consistent with aromatic delocalization. The chlorine atoms introduce steric and electronic effects, influencing reactivity in substitution and redox reactions.

Physical Properties

Appearance and Physical State

The compound presents as a dark purple to black crystalline powder under standard conditions. Its crystalline form exhibits a specific gravity of approximately 0.45 g/cm³, contributing to its handling characteristics in industrial processes.

Melting Point and Thermal Behavior

1,4-Diamino-2,3-dichloroanthraquinone demonstrates high thermal stability, with a melting point of 295°C. Differential scanning calorimetry (DSC) studies indicate no decomposition below 250°C, making it suitable for high-temperature dyeing applications.

Solubility Profile

The compound is sparingly soluble in water (80 μg/L at 25°C) but exhibits moderate solubility in organic solvents:

- Ethanol: 1.2 g/L (25°C).

- Acetone: 3.5 g/L (25°C).

- Nitrobenzene: Highly soluble, often used as a reaction solvent in synthesis.

Spectroscopic Characteristics

- Infrared (IR) Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch).

- UV-Vis Spectroscopy: λₘₐₓ at 535 nm in ethanol, attributed to π→π* transitions in the conjugated system.

- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) signals at δ 7.8–8.2 ppm (aromatic protons) and δ 5.1 ppm (NH₂ groups).

Chemical Reactivity Parameters

The compound participates in reactions typical of anthraquinones and aromatic amines:

- Electrophilic Substitution: Chlorine atoms deactivate the ring, directing further substitutions to meta positions.

- Redox Reactions: The anthraquinone core undergoes reversible reduction to leuco forms under alkaline conditions, a property exploited in vat dyeing.

- Complexation: Amino groups coordinate with metal ions (e.g., Cu²⁺), altering dye properties in textile applications.

Structural Relationship to Other Anthraquinone Derivatives

Compared to simpler anthraquinones like alizarin (1,2-dihydroxyanthraquinone), 1,4-diamino-2,3-dichloroanthraquinone exhibits:

- Enhanced Electron-Donating Capacity: Amino groups increase electron density, shifting absorption to longer wavelengths.

- Steric Hindrance: Chlorine atoms at positions 2 and 3 limit rotational freedom, stabilizing the planar configuration.

- Functional Diversity: Unlike hydroxyl-substituted derivatives (e.g., carminic acid), its amino and chloro groups enable diverse synthetic modifications.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectroscopy of 1,4-diamino-2,3-dichloroanthraquinone provides crucial information about its electronic transitions and chromophoric properties. In absorption measurements, the compound exhibits characteristic absorption bands that correspond to different electronic transitions within the anthraquinone framework .

The primary absorption maximum for 1,4-diamino-2,3-dichloroanthraquinone occurs at approximately 601 nanometers, which corresponds to the longest wavelength absorption band . This intense absorption band is attributed to the n-π* transition associated with the modified anthraquinone chromophore system. The presence of amino substituents at the 1,4-positions and chloro substituents at the 2,3-positions significantly influences the electronic properties and consequently the absorption characteristics of the molecule.

Waterborne polyurethane-based disperse violet 28 systems have shown additional absorption features when incorporated into polymer matrices. The ultraviolet-visible spectra of such systems demonstrate two distinct absorption bands at 555 nanometers and 594 nanometers, which are associated with the anthraquinone unit within the polymer chain . A novel absorption peak appears at 490 nanometers corresponding to the n-π* transition, which is not observed in the free dye molecule .

In solution studies, the compound shows variable absorption characteristics depending on the solvent system employed. Measurements in water/methanol/alcohol solvent mixtures demonstrate concentration-dependent absorption behavior with molar absorptivity values that provide insight into the electronic structure modifications caused by the substituent pattern .

Infrared Spectral Analysis

Fourier Transform Infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed information about the functional groups present in 1,4-diamino-2,3-dichloroanthraquinone. The infrared spectrum exhibits several distinctive absorption bands that are diagnostic for the structural features of this compound.

The carbonyl stretching vibrations of the anthraquinone moiety appear at 1626 wavenumbers, which is characteristic of the quinone carbonyl groups . This frequency represents the C=O stretching mode of the conjugated carbonyl system within the anthraquinone framework.

The amino group stretching vibrations are observed at 3464 wavenumbers, corresponding to the N-H stretching modes of the aniline-type structures attached to the anthraquinone core . These amino groups contribute significantly to the electronic properties and color characteristics of the dye molecule.

When incorporated into waterborne polyurethane systems, additional characteristic bands appear. The urethane linkage shows typical absorption bands at 3304 wavenumbers for N-H stretching, 1730 wavenumbers for C=O stretching, and 1224 wavenumbers for C-O stretching vibrations . The C-O-C stretching vibrations from polypropylene glycol segments appear at 1105 wavenumbers, while C-H stretching vibrations are observed in the 2974-2864 wavenumbers region .

The complete disappearance of absorption bands around 2275 wavenumbers, corresponding to isocyanate (NCO) groups, confirms the successful incorporation of the dye into the polymer matrix through chemical reaction rather than simple physical mixing .

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1,4-diamino-2,3-dichloroanthraquinone through analysis of proton and carbon environments within the molecule. The compound presents specific challenges for nuclear magnetic resonance analysis due to its limited solubility in common deuterated solvents and the presence of multiple aromatic systems.

Available spectral data indicates that the compound can be analyzed using standard nuclear magnetic resonance techniques, though specific chemical shift assignments require careful consideration of the electronic effects of both the amino and chloro substituents on the anthraquinone framework . The aromatic proton signals are expected to appear in the characteristic downfield region typical of substituted anthraquinones, with specific chemical shifts influenced by the electronic properties of the substituents.

The amino proton signals represent important diagnostic features, though their observation may be complicated by exchange processes and solvent effects. The choice of deuterated solvent system significantly affects the quality and interpretability of the spectra, with dimethyl sulfoxide-d6 being commonly employed for compounds of this type .

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbons of the anthraquinone system appearing characteristically downfield, while the aromatic carbons show chemical shifts that reflect the electronic influence of the various substituents .

Mass Spectrometric Analysis

Mass spectrometric analysis of 1,4-diamino-2,3-dichloroanthraquinone provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 307.13, corresponding to the molecular formula C₁₄H₈Cl₂N₂O₂ .

The exact mass determination reveals a monoisotopic mass of 305.996283 atomic mass units, which provides high-precision molecular weight information essential for structural confirmation . The isotope pattern analysis shows characteristic peaks corresponding to the presence of two chlorine atoms, with the M+2 and M+4 peaks reflecting the natural isotope distribution of chlorine.

High-resolution mass spectrometry enables precise elemental composition determination, confirming the molecular formula and ruling out alternative structural possibilities. The fragmentation patterns observed in mass spectrometric analysis provide information about the stability and decomposition pathways of the molecule under ionization conditions.

Electron impact ionization typically produces fragmentation patterns that include loss of chlorine atoms and amino groups, while electrospray ionization methods may show different fragmentation behavior depending on the ionization conditions and solvent systems employed .

X-ray Crystallography Studies

X-ray crystallographic analysis provides the most definitive structural information about 1,4-diamino-2,3-dichloroanthraquinone, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The compound crystallizes with specific molecular conformations that are stabilized by both intramolecular and intermolecular interactions.

The crystal structure analysis reveals that the compound adopts a planar or near-planar conformation, which is typical for anthraquinone derivatives. The amino substituents at the 1,4-positions and chloro substituents at the 2,3-positions influence the molecular geometry and packing arrangements within the crystal structure.

Intermolecular hydrogen bonding interactions play a significant role in the crystal packing, particularly involving the amino groups as hydrogen bond donors and the carbonyl oxygens as hydrogen bond acceptors. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material .

The precise bond length measurements obtained from crystallographic analysis provide insight into the electronic structure and conjugation patterns within the molecule. The C-N bond lengths of the amino substituents and the C-Cl bond lengths of the chloro substituents reflect the electronic influence of these groups on the anthraquinone framework.

The crystal structure data also reveals information about the molecular packing efficiency and intermolecular π-π stacking interactions between the aromatic anthraquinone systems, which contribute to the solid-state properties and color characteristics of the material .

XLogP3

LogP

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 18 of 113 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 95 of 113 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

70956-27-3